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Compound of Interest

Compound Name: beta-Ionone

CAS No.: 85949-43-5

Cat. No.: B7769713 Get Quote

Executive Summary
Beta-ionone (β-Ionone; CAS 79-77-6) is a cyclic terpenoid (C13H20O) and a primary cleavage

product of β-carotene.[1] While historically categorized as a fragrance ingredient due to its

characteristic violet and woody olfactory profile, modern research has repositioned it as a

potent bioactive pharmacophore. This guide dissects its physicochemical stability,

spectroscopic fingerprint, and molecular mechanism of action—specifically its ligand-gated

activation of the ectopic olfactory receptor OR51E2 in oncogenic signaling.

Molecular Architecture & Structural Dynamics
Structural Configuration
Beta-ionone is characterized by a trimethylcyclohexenyl ring conjugated to an enone side

chain. This conjugation is the critical determinant of its UV absorption and chemical reactivity.

Conjugation System: The

-unsaturated ketone moiety extends conjugation into the cyclohexene ring. This electronic
delocalization imparts greater thermodynamic stability compared to its isomer,

-ionone, where the double bond is endocyclic but non-conjugated.
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Chirality: Unlike

-ionone,

-ionone is achiral due to the symmetry of the ring double bond position relative to the side
chain, simplifying purification and standardization in pharmaceutical applications.

Physicochemical Data Summary
Property Value

Experimental Condition /
Note

Molecular Formula C₁₃H₂₀O -

Molecular Weight 192.30 g/mol -

Appearance Pale yellow to colorless liquid
Oxidizes to yellow/brown upon

air exposure

Boiling Point 267.1°C @ 760 mmHg

Melting Point -35°C -

Density 0.945 g/cm³ @ 20°C

Refractive Index (

)
1.520

High polarizability due to

conjugation

Vapor Pressure 0.0094 hPa @ 20°C (Low volatility)

LogP (Octanol/Water) 4.0 ± 0.2 Highly Lipophilic

Water Solubility ~169 mg/L
Practically insoluble; requires

surfactant/co-solvent

Flash Point >113°C Closed Cup

Spectroscopic Characterization (Fingerprinting)
Reliable identification requires a multi-modal approach. The following spectral peaks are

diagnostic for

-ionone purity assessment.
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Mass Spectrometry (GC-MS)
Molecular Ion (

): m/z 192 (Strong intensity due to conjugated stability).

Base Peak: m/z 177. Formed by the loss of a methyl group (

), typically from the gem-dimethyl group on the ring, followed by ring expansion/stabilization.

Characteristic Fragment: m/z 43 (Acetyl group,

), confirming the methyl ketone side chain.

Nuclear Magnetic Resonance (NMR)
H NMR (500 MHz, CDCl

):

1.07 (s, 6H): Gem-dimethyl group.

1.77 (s, 3H): Methyl group on the ring double bond.

2.29 (s, 3H): Methyl ketone group.

6.11 (d,

Hz, 1H): Vinyl proton

to carbonyl (trans).

7.27 (d,

Hz, 1H): Vinyl proton

to carbonyl (trans).

Note: The large coupling constant (

Hz) confirms the trans (E) configuration of the side chain double bond.

UV-Vis Spectroscopy
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: 296 nm (in Ethanol).

Mechanism:

transition of the extended conjugated system. This is a red-shift compared to

-ionone (~228 nm), serving as a rapid purity check against isomeric contamination.

Stability & Reactivity Profile
Oxidative Degradation
Beta-ionone is sensitive to autoxidation, particularly at the electron-rich endocyclic double

bond and the conjugated side chain.

Primary Degradants:

5,6-Epoxy-

-ionone: Formed via electrophilic attack of oxygen species on the ring double bond.

Dihydroactinidiolide: A lactone formed via extensive oxidative cleavage and

rearrangement.

Prevention: Storage under inert gas (Argon/Nitrogen) at 4°C is mandatory for analytical

standards. Tocopherol (Vitamin E) is often added as a stabilizer in non-analytical grades.

Chemical Isomerization
Under acidic conditions or UV irradiation,

-ionone can photo-isomerize to the retro-

-ionone or deconjugate to

-ionone, though

-ionone is thermodynamically the most stable isomer.

Biological Interface: The OR51E2 Pathway[4]
Recent oncology research identifies
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-ionone as a specific agonist for the Olfactory Receptor 51E2 (OR51E2), also known as the
Prostate-Specific G-Protein Coupled Receptor (PSGR).

Mechanism of Action
Unlike general cytotoxicity,

-ionone exerts a receptor-mediated effect in prostate cancer cells (e.g., LNCaP).

Binding:

-Ionone binds to the transmembrane OR51E2.

Transduction: Activates the

subunit of the G-protein complex.

Signaling: Triggers PI3K

and ARF1 (ADP-ribosylation factor 1) translocation to the Golgi.

Effector: Phosphorylation of MAPK/ERK (Extracellular Signal-Regulated Kinase).

Outcome: Paradoxical cell cycle arrest (G1 phase) and apoptosis in varying contexts (dose-

dependent).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beta-Ionone
(Ligand)

OR51E2 Receptor
(GPCR)

Binds

G-Protein Complex
(G_beta/gamma)

Activates

PI3K-gamma
Activation

Signaling

Intracellular Ca2+
Elevation

Triggers

MAPK / ERK1/2
Phosphorylation

Phosphorylates Modulates

Apoptosis / Cell Cycle Arrest
(Tumor Suppression)

Induces

Click to download full resolution via product page

Figure 1: Signal transduction pathway of Beta-Ionone mediated tumor suppression via

OR51E2.
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Experimental Protocols
Protocol: Quantitative Analysis via HS-SPME-GC-MS
Rationale: Due to its semi-volatility and hydrophobicity, Headspace Solid-Phase

Microextraction (HS-SPME) is superior to liquid extraction, minimizing solvent waste and

preventing artifact formation during heating.

Materials:

Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – covers

wide polarity range.

Internal Standard:

-Ionone-d3 or 2-Octanol.

Step-by-Step Workflow:

Sample Prep:

Dispense 5 mL of aqueous sample (or diluted emulsion) into a 20 mL headspace vial.

Add 1.5 g NaCl (salting out effect increases volatility).

Add 10 µL Internal Standard (50 ppm).

Seal with magnetic screw cap (PTFE/Silicone septum).

Extraction (Automated):

Incubation: 10 min @ 60°C (equilibrium).

Extraction: Expose fiber for 30 min @ 60°C with agitation (250 rpm).

GC-MS Analysis:

Desorption: 3 min @ 250°C (splitless mode).
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Column: HP-5ms (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium @ 1.0 mL/min.

Oven Program:

40°C hold for 2 min.

Ramp 5°C/min to 150°C.

Ramp 20°C/min to 250°C (hold 5 min).

Detection: SIM Mode (Selected Ion Monitoring).

Target Ions: m/z 177, 192.

Qualifier Ions: m/z 43, 159.
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Figure 2: Optimized HS-SPME-GC-MS workflow for trace quantification of Beta-Ionone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b7769713?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

